molecular formula C17H21ClN2O4S B10809861 4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine

4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine

Cat. No.: B10809861
M. Wt: 384.9 g/mol
InChI Key: NAINPQPZTTYFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, an oxazole ring, and a chlorobenzenesulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and distillation are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules .

Mechanism of Action

The mechanism of action of 4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Chloro-benzenesulfonyl)-2-isobutyl-oxazol-5-yl]-morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-(2-methylpropyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S/c1-12(2)11-15-19-16(17(24-15)20-7-9-23-10-8-20)25(21,22)14-5-3-13(18)4-6-14/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAINPQPZTTYFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=C(O1)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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